The compound (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative characterized by its unique structural features, which contribute to its potential applications in various scientific fields. This compound is classified under organic compounds, specifically within the category of pyrazole derivatives, which are known for their diverse biological activities.
This compound falls under the category of amines and pyrazoles, which are recognized for their roles in medicinal chemistry and agrochemical applications. The presence of the fluorophenyl group enhances its biological activity and solubility properties.
The synthesis of (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes to form the desired pyrazole structure.
The synthetic route may involve:
The InChI key for this compound is YNGHYNNGDWYZCK-UHFFFAOYSA-N, and its canonical SMILES representation is CNC(C1=CC(=CC=C1)F)C2=CN(N=C2)C.
The reactions involving (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine include:
The synthesis typically employs techniques such as:
The mechanism by which (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine exerts its biological effects often involves interaction with specific receptors or enzymes within biological systems. The fluorinated aromatic ring may enhance binding affinity due to increased lipophilicity and electronic effects.
Research indicates that derivatives of pyrazoles can exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties . The precise mechanism often requires further investigation through biochemical assays and molecular docking studies.
The compound typically exhibits:
Key chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into functional groups and molecular interactions .
(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine has potential applications in:
The 4-aminopyrazole (4AP) scaffold in (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and aromatic heterocyclic properties. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, conferring unique electronic characteristics: the N1 nitrogen is "pyrrole-like" (lone pair delocalized in the aromatic system), while the N2 nitrogen is "pyridine-like" (localized lone pair available for basicity or coordination) [6]. This duality allows the scaffold to participate in diverse binding interactions with biological targets.
The free amino group (-CH₂NH₂) at the 4-position serves as a critical hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors. This feature is exemplified in clinical kinase inhibitors like AT7519 and AT9283, where 4-aminopyrazole contributes to target affinity through active-site hydrogen bonding [6]. In the subject compound, the aminomethyl group (-CH₂NH₂) enhances structural flexibility compared to direct C4-amino substitution, potentially improving conformational adaptation to binding pockets. The scaffold’s planar aromaticity further enables π-stacking interactions with aromatic residues in target proteins, a property leveraged in anticancer and anti-infective drug design [6].
Table 1: Key Molecular Features of (1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₀FN₃ | C₁₀H₁₁ClFN₃ |
| Molecular Weight | 191.20 g/mol | 227.67 g/mol |
| SMILES | NCC1=CNN=C1C2=CC=C(F)C=C2 | Cl.NCc1cnn(c1)-c2cccc(F)c2 |
| CAS Registry No. | 1015846-17-9 | 1390655-01-2 |
| Storage Class | Not specified | Combustible Solid (Class 11) |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: